molecular formula C13H9ClN2O B1269586 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 54995-51-6

2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B1269586
CAS RN: 54995-51-6
M. Wt: 244.67 g/mol
InChI Key: VTAPQLUVHHVZFW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine (CBPB) is a widely studied compound, with a variety of applications in scientific research. CBPB is a drug-like molecule with a unique structure, consisting of a benzoxazol-5-amine ring connected to a 4-chlorophenyl group. It is known for its ability to interact with a variety of proteins and receptors, making it a useful tool for studying the effects of compounds on biological systems.

Scientific Research Applications

Anticancer Agents

The 1,2,3-triazole skeleton, which is a part of the structure of 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine, is a valuable building block for the discovery of new promising anticancer agents . The synthesized anticancer drug 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its anionic form were characterized by means of the B3LYP, M06-2X and MP2 quantum chemical methods .

Catalyst for Reactions

2,3-Bis(4-chlorophenyl)-2-butenedinitrile, a compound similar to 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine, has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions.

Polymerization Agent

2,3-Bis(4-chlorophenyl)-2-butenedinitrile has also been used as a polymerization agent. This suggests that 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine could potentially have similar applications.

Synthesis of Organic Compounds

2,3-Bis(4-chlorophenyl)-2-butenedinitrile has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Given the structural similarities, 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine could potentially be used in a similar manner.

Anti-inflammatory and Antioxidant Properties

2,3-Bis(4-chlorophenyl)-2-butenedinitrile has been found to have anti-inflammatory and antioxidant properties. This suggests that 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine could potentially have similar properties.

Inhibition of Cancer Cell Growth

2,3-Bis(4-chlorophenyl)-2-butenedinitrile has been shown to inhibit the growth of certain cancer cell lines. Given the structural similarities, 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine could potentially have similar applications.

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPQLUVHHVZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288853
Record name 2-(4-Chlorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine

CAS RN

54995-51-6
Record name 2-(4-Chlorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54995-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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